The Strategic Blueprint: A Technical Guide to 3-chloro-4-(trifluoromethyl)-1H-indazole in Drug Discovery
The Strategic Blueprint: A Technical Guide to 3-chloro-4-(trifluoromethyl)-1H-indazole in Drug Discovery
Foreword: The Architectural Significance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The indazole ring system is one such "privileged scaffold," a distinction earned through its remarkable ability to bind to a wide array of biological targets with high affinity.[1] This bicyclic heterocycle, comprising a benzene ring fused to a pyrazole ring, offers a rigid, yet versatile, three-dimensional structure that can be strategically decorated with functional groups to modulate pharmacological activity. This guide provides an in-depth technical exploration of a particularly valuable derivative: 3-chloro-4-(trifluoromethyl)-1H-indazole .
The strategic placement of a chloro group at the 3-position and a trifluoromethyl (CF₃) group at the 4-position transforms the simple indazole core into a highly potent and versatile building block for drug development. The chloro atom serves as a crucial synthetic handle for introducing molecular diversity, primarily through cross-coupling reactions. Simultaneously, the electron-withdrawing trifluoromethyl group significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often enhancing the potency and pharmacokinetic profile of the final drug candidate.[2] This guide will dissect the synthesis, reactivity, and application of this key intermediate, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage its potential.
Core Molecular Attributes: Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of 3-chloro-4-(trifluoromethyl)-1H-indazole (CAS No. 1388070-12-9) is paramount for its effective use in synthesis and downstream applications. While extensive experimental data for this specific compound is not broadly published, we can consolidate its known identifiers and predict properties based on closely related analogues.
| Property | Value / Information | Source |
| CAS Number | 1388070-12-9 | Vendor Data |
| Molecular Formula | C₈H₄ClF₃N₂ | Calculated |
| Molecular Weight | 220.58 g/mol | Calculated |
| Appearance | Predicted: Off-white to yellow solid | Analogue Data[3] |
| IUPAC Name | 3-chloro-4-(trifluoromethyl)-1H-indazole | IUPAC |
| Predicted XLogP3 | 2.8 | PubChem (CID 1388070129) |
| Predicted pKa | 11.59±0.40 | Analogue Data[4] |
Note: Some properties are predicted or based on data from structurally similar compounds due to limited public experimental data for this specific molecule.
Structural Characterization: Standard analytical techniques are used to confirm the identity and purity of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on the benzene ring, with coupling patterns influenced by the trifluoromethyl group. ¹⁹F NMR would display a singlet corresponding to the CF₃ group. ¹³C NMR would confirm the presence of eight distinct carbon atoms.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition (C₈H₄ClF₃N₂). The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would be a key diagnostic feature.
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Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C=C and C=N stretching in the aromatic region (around 1500-1600 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹) would be expected.
Caption: Chemical structure of the title compound.
Synthesis Strategy: A Proposed Protocol
While multiple routes to the indazole core exist, a common and effective strategy involves the cyclization of an appropriately substituted aniline derivative.[5][6] Based on established methodologies for similar compounds, such as the synthesis of 5-bromo-4-fluoro-1H-indazole, a plausible and robust pathway for preparing 3-chloro-4-(trifluoromethyl)-1H-indazole can be proposed.[7]
The logical starting material is 2-amino-3-(trifluoromethyl)benzonitrile . This precursor contains the necessary trifluoromethyl group at the correct position relative to the amine, which will ultimately become the N1 of the indazole ring.
Caption: Proposed synthetic pathway for the target compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 3-Amino-4-(trifluoromethyl)-1H-indazole
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Rationale: This step involves a classical cyclization reaction. The hydrazine attacks the electrophilic carbon of the nitrile group on the 2-amino-3-(trifluoromethyl)benzonitrile, followed by an intramolecular cyclization and tautomerization to form the stable aminopyrazole ring of the indazole system. Higher boiling point solvents like n-butanol are often chosen to drive the reaction to completion.
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Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-3-(trifluoromethyl)benzonitrile (1.0 eq).
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Add a suitable solvent, such as n-butanol or ethanol (approx. 5-10 mL per gram of starting material).
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Add hydrazine hydrate (N₂H₄·H₂O, approx. 3.0-5.0 eq) to the suspension.
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Heat the reaction mixture to reflux (approx. 118°C for n-butanol) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
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If precipitation occurs, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3-amino-4-(trifluoromethyl)-1H-indazole.
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Step 2: Synthesis of 3-Chloro-4-(trifluoromethyl)-1H-indazole
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Rationale: This transformation is a classic Sandmeyer reaction, a reliable method for converting a primary aromatic amine into a halide. The 3-amino group is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This highly reactive intermediate is then displaced by a chloride ion, catalyzed by copper(I) chloride, to yield the final product.
-
Procedure:
-
In a flask cooled to 0-5°C in an ice-salt bath, dissolve the 3-amino-4-(trifluoromethyl)-1H-indazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
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Slowly add a solution of sodium nitrite (NaNO₂, approx. 1.1 eq) in water dropwise, ensuring the internal temperature remains below 5°C. Stir for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl, approx. 1.2 eq) in concentrated hydrochloric acid, also cooled to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas will be observed.
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After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
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Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 3-chloro-4-(trifluoromethyl)-1H-indazole.
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Chemical Reactivity and Derivatization: The Medicinal Chemist's Toolkit
The true value of 3-chloro-4-(trifluoromethyl)-1H-indazole lies in its capacity for controlled, selective modification. The molecule presents three primary sites for derivatization: the N1 position of the indazole ring, the N2 position, and the C3-chloro position.
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N-Alkylation/N-Arylation: The acidic N-H proton can be readily removed by a base (e.g., K₂CO₃, NaH) to generate an indazolide anion, which can then be alkylated or arylated with various electrophiles. This is a common strategy to introduce side chains that can occupy specific pockets in a target protein.
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Palladium-Catalyzed Cross-Coupling: The C3-chloro group is the most powerful synthetic handle on the molecule. Despite C-Cl bonds being less reactive than their bromide or iodide counterparts, modern palladium catalysts with specialized phosphine ligands enable efficient cross-coupling reactions.[8][9]
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups at the C3 position. This is a cornerstone of modern drug discovery for building biaryl structures.[4]
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Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, coupling the indazole core to a wide range of primary or secondary amines.
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Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties, useful as linkers or for further functionalization.
-
-
Nucleophilic Aromatic Substitution (SNAr): While less common for C-Cl bonds on electron-rich heterocycles, the electron-withdrawing nature of the adjacent pyrazole ring and the CF₃ group can facilitate SNAr reactions with potent nucleophiles under forcing conditions (high temperature).
Caption: Key derivatization pathways for the title scaffold.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The indazole scaffold is a validated pharmacophore in numerous FDA-approved drugs, particularly in the realm of oncology.[1] Its ability to form critical hydrogen bonds with the hinge region of protein kinases makes it an ideal starting point for designing potent and selective inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[10]
The 3-chloro-4-(trifluoromethyl)-1H-indazole scaffold is particularly well-suited for this purpose:
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The Indazole Core: The N1-H acts as a hydrogen bond donor, while the N2 atom acts as a hydrogen bond acceptor, allowing for the characteristic bidentate binding to the kinase hinge.
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The C3-Position: This position points out towards the solvent-exposed region of the ATP-binding pocket. The chloro group serves as a vector for diversification, allowing chemists to attach various moieties via cross-coupling to achieve selectivity and potency against a specific kinase target.[11]
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The C4-CF₃ Group: The trifluoromethyl group can serve several roles. Its lipophilicity can enhance membrane permeability and cell-based activity. It is also metabolically robust, preventing oxidative degradation at that position. Furthermore, the CF₃ group can engage in specific non-covalent interactions (e.g., fluorine-hydrogen bonds, dipole interactions) with the target protein, thereby increasing binding affinity.[12]
A typical drug discovery workflow utilizing this scaffold would involve parallel synthesis to create a library of analogues, followed by systematic screening and optimization.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-chloro-4-(trifluoromethyl)-1H-indazole may not be universally available, precautions should be based on analogous compounds like 3-chloro-1H-indazole.[13]
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Hazard Classification: Expected to be harmful if swallowed, and to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. All handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
3-chloro-4-(trifluoromethyl)-1H-indazole is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its architecture is pre-validated by numerous successful drugs, and its functional handles—the reactive C3-chloro group and the property-modulating C4-trifluoromethyl group—provide an ideal platform for generating novel, potent, and selective drug candidates. A thorough understanding of its synthesis, reactivity, and biological relevance, as outlined in this guide, empowers researchers to accelerate the discovery of next-generation therapeutics.
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